N-[2-(2-hydroxyethoxy)-2-(4-methylphenyl)ethyl]-2-phenylbutanamide
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Overview
Description
“N-[2-(2-hydroxyethoxy)-2-(4-methylphenyl)ethyl]-2-phenylbutanamide” is a synthetic organic compound that belongs to the class of amides This compound features a complex structure with multiple functional groups, including a hydroxyethoxy group, a p-tolyl group, and a phenylbutanamide backbone
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of “N-[2-(2-hydroxyethoxy)-2-(4-methylphenyl)ethyl]-2-phenylbutanamide” typically involves multi-step organic reactions. A common synthetic route might include:
Formation of the hydroxyethoxy intermediate: This step involves the reaction of ethylene oxide with a suitable alcohol to form the hydroxyethoxy group.
Introduction of the p-tolyl group: This can be achieved through a Friedel-Crafts alkylation reaction, where toluene is alkylated with an appropriate electrophile.
Amide bond formation: The final step involves the coupling of the hydroxyethoxy-p-tolyl intermediate with 2-phenylbutanoic acid or its derivative using a coupling reagent like dicyclohexylcarbodiimide (DCC) or N,N’-diisopropylcarbodiimide (DIC).
Industrial Production Methods
Industrial production of such compounds often involves optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This may include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.
Chemical Reactions Analysis
Types of Reactions
“N-[2-(2-hydroxyethoxy)-2-(4-methylphenyl)ethyl]-2-phenylbutanamide” can undergo various chemical reactions, including:
Oxidation: The hydroxyethoxy group can be oxidized to form a carbonyl group.
Reduction: The amide bond can be reduced to form an amine.
Substitution: The aromatic rings can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) can be used.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are commonly employed.
Substitution: Halogenating agents, nitrating agents, or sulfonating agents can be used for aromatic substitution reactions.
Major Products
Oxidation: Formation of carbonyl-containing derivatives.
Reduction: Formation of amine derivatives.
Substitution: Formation of halogenated, nitrated, or sulfonated aromatic compounds.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activity, including antimicrobial or anticancer properties.
Medicine: Investigated for its potential as a pharmaceutical intermediate or active ingredient.
Industry: Utilized in the development of new materials or as a specialty chemical in various industrial processes.
Mechanism of Action
The mechanism of action of “N-[2-(2-hydroxyethoxy)-2-(4-methylphenyl)ethyl]-2-phenylbutanamide” depends on its specific application. In a biological context, it may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The hydroxyethoxy and amide groups can participate in hydrogen bonding, while the aromatic rings can engage in π-π interactions with target molecules.
Comparison with Similar Compounds
Similar Compounds
N-(2-hydroxyethyl)-2-phenylbutanamide: Lacks the hydroxyethoxy and p-tolyl groups.
N-(2-(2-hydroxyethoxy)ethyl)-2-phenylbutanamide: Lacks the p-tolyl group.
N-(2-(p-tolyl)ethyl)-2-phenylbutanamide: Lacks the hydroxyethoxy group.
Uniqueness
“N-[2-(2-hydroxyethoxy)-2-(4-methylphenyl)ethyl]-2-phenylbutanamide” is unique due to the presence of both the hydroxyethoxy and p-tolyl groups, which can impart distinct chemical and biological properties. These functional groups can enhance solubility, reactivity, and potential interactions with biological targets, making this compound a valuable subject of study.
Properties
IUPAC Name |
N-[2-(2-hydroxyethoxy)-2-(4-methylphenyl)ethyl]-2-phenylbutanamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H27NO3/c1-3-19(17-7-5-4-6-8-17)21(24)22-15-20(25-14-13-23)18-11-9-16(2)10-12-18/h4-12,19-20,23H,3,13-15H2,1-2H3,(H,22,24) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AZLKLHWHBDMCTR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C1=CC=CC=C1)C(=O)NCC(C2=CC=C(C=C2)C)OCCO |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H27NO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
341.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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